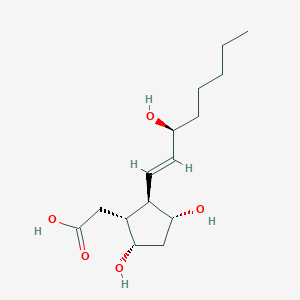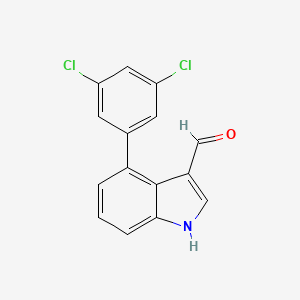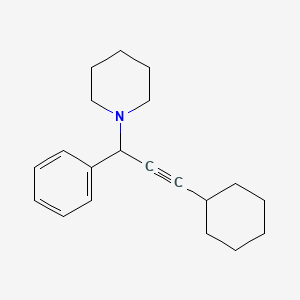
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C20H27N and a molecular weight of 281.44 g/mol This compound is characterized by the presence of a piperidine ring attached to a phenylprop-2-yn-1-yl group, which is further substituted with a cyclohexyl group
Preparation Methods
The synthesis of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Cyclohexyl-1-phenylprop-2-yn-1-one: This intermediate can be synthesized through the reaction of cyclohexylacetylene with benzaldehyde in the presence of a base such as potassium carbonate.
Reduction and Cyclization: The intermediate is then reduced and cyclized using piperidine under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of signaling cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine can be compared with similar compounds such as:
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: This compound has a similar structure but lacks the cyclohexyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This intermediate shares part of the structure but does not contain the piperidine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexyl and phenylprop-2-yn-1-yl groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-cyclohexyl-1-phenylprop-2-ynyl)piperidine |
InChI |
InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h2,6-7,12-13,18,20H,1,3-5,8-11,16-17H2 |
InChI Key |
ZSVUVQUTYKOOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC(C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


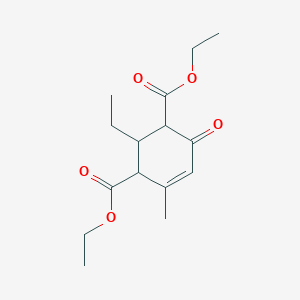


![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
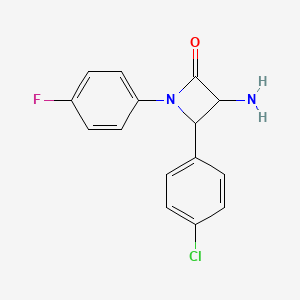
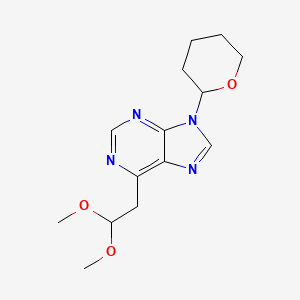
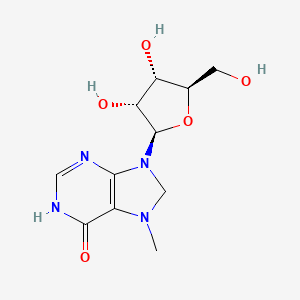



![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
